molecular formula C16H23N3O2 B10839200 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea

1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea

Cat. No.: B10839200
M. Wt: 289.37 g/mol
InChI Key: JYILGCQJFUIUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea is a chemical compound known for its significant role as a soluble epoxide hydrolase (sEH) inhibitor. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including hypertension, inflammation, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea typically involves the reaction of p-tolyl isocyanate with 1-(1-propionylpiperidin-4-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound .

Scientific Research Applications

1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving inflammation and oxidative stress.

    Medicine: Explored for its therapeutic potential in treating hypertension, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .

Mechanism of Action

The primary mechanism of action of 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of epoxyeicosatrienoic acids (EETs) into dihydroxy derivatives, thereby maintaining the anti-inflammatory and vasodilatory effects of EETs. This mechanism is crucial in reducing hypertension, inflammation, and neurodegeneration .

Comparison with Similar Compounds

Uniqueness: 1-(1-Propionylpiperidin-4-yl)-3-p-tolylurea stands out due to its high selectivity and potency as an sEH inhibitor. Its unique chemical structure allows for effective inhibition of sEH, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(1-propanoylpiperidin-4-yl)urea

InChI

InChI=1S/C16H23N3O2/c1-3-15(20)19-10-8-14(9-11-19)18-16(21)17-13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H2,17,18,21)

InChI Key

JYILGCQJFUIUHF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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